

An In-depth Technical Guide to Zoldonrasib (RMC-9805)

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Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B15607193

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Zoldonrasib** (RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12D mutation. **Zoldonrasib** represents a significant advancement in targeting RAS-addicted cancers, particularly those driven by the historically "undruggable" G12D mutation.

Chemical Structure and Physicochemical Properties

Zoldonrasib is a complex macrocyclic peptide mimetic. Its structure is optimized for high affinity and selective covalent engagement with the target protein.

- IUPAC Name: (2S)-2-Cyclopentyl-2-[(5S)-7-[(2R,3R)-3-cyclopropyl-1-methyl-2-aziridinyl]carbonyl]-2,7-diazaspiro[4.4]non-2-yl]-N-[(6S,8S,14S)-21-{5-(4-cyclopropyl-1-piperazinyl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl }-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetraazapentacyclo[18.5.2.12,6.110,14.023,27]nonacos-1(25),20,23,26-tetraen-8-yl]acetamide[1]
- SMILES: O=C(N1CCC[C@@H]2N1)--INVALID-LINK--OCCN3C4=CC5=C(N(CC(F)(F)F)--INVALID-LINK--OC)N=CC(N7CCN(C8CC8)CC7)=C6)=C5CC(C)(C)COC2=O)C=C4">C@HNC(--INVALID-LINK--C%13CCCC%13)=O[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **Zoldonrasib**.

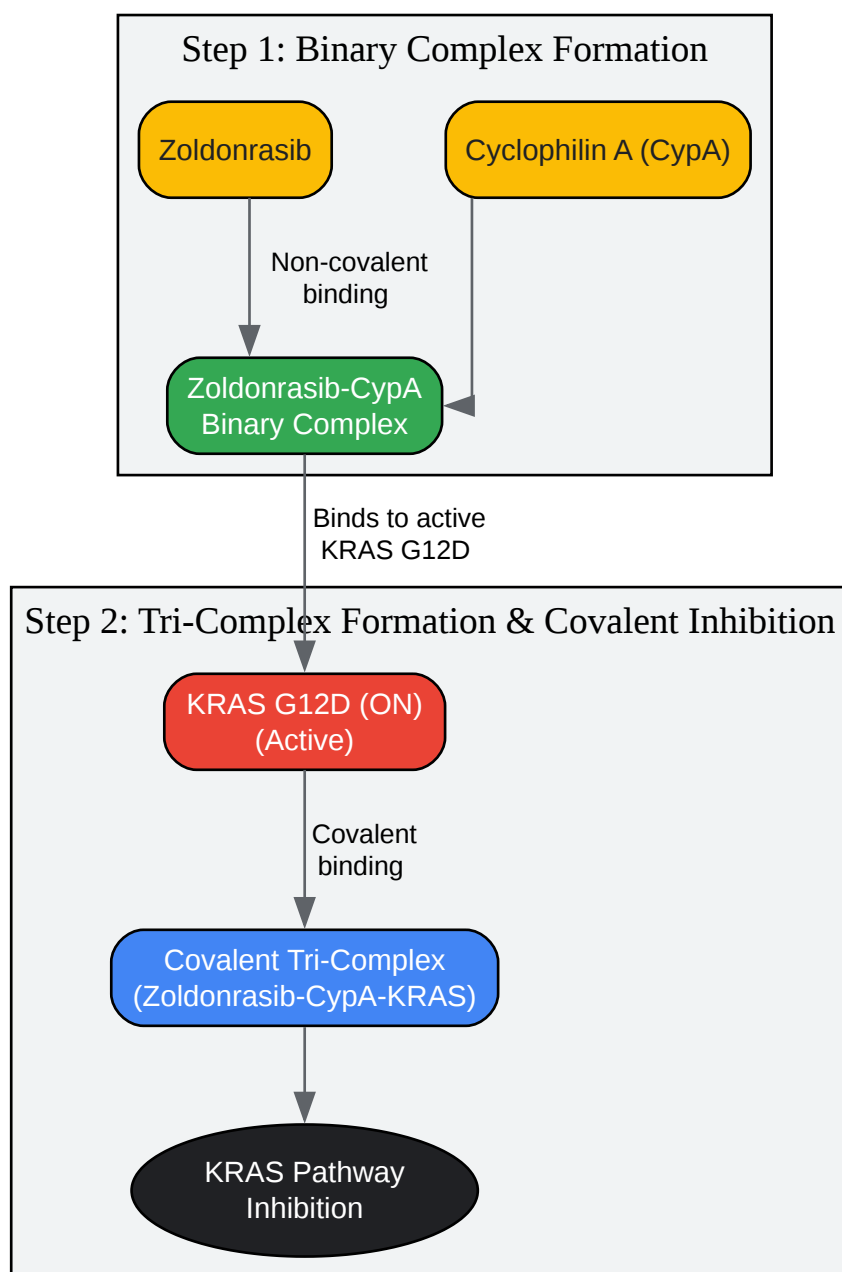
Property	Value	Source
Molecular Formula	C ₆₃ H ₈₈ F ₃ N ₁₁ O ₇	--INVALID-LINK--
Molecular Weight	1168.44 g/mol	--INVALID-LINK--
CAS Number	2922732-54-3	--INVALID-LINK--
Appearance	White to yellow solid	--INVALID-LINK--
Predicted logP	7.2	--INVALID-LINK--
pKa	Data not publicly available	
Solubility	Soluble in DMSO (≥ 85.58 mM)	--INVALID-LINK--
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	--INVALID-LINK--

Pharmacological Properties and Mechanism of Action

Zoldonrasib is a highly selective inhibitor of the active, GTP-bound conformation of KRAS G12D, often referred to as KRAS(ON).

Mechanism of Action: Tri-Complex Formation

Unlike inhibitors that target the inactive state of KRAS, **Zoldonrasib** employs a novel "molecular glue" mechanism.^[2] It functions by first forming a non-covalent binary complex with the intracellular chaperone protein, cyclophilin A (CypA).^{[2][3]} This **Zoldonrasib**-CypA complex then acts as a scaffold, presenting the inhibitor to the active KRAS G12D protein. This creates a stable, high-affinity ternary complex (tri-complex), which facilitates the covalent and irreversible binding of **Zoldonrasib** to the mutant aspartate residue at position 12.^{[2][3]} This covalent modification locks KRAS G12D in an inactive state, preventing downstream signaling.^[3]



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Zoldonrasib's tri-complex mechanism of action.

In Vitro Activity

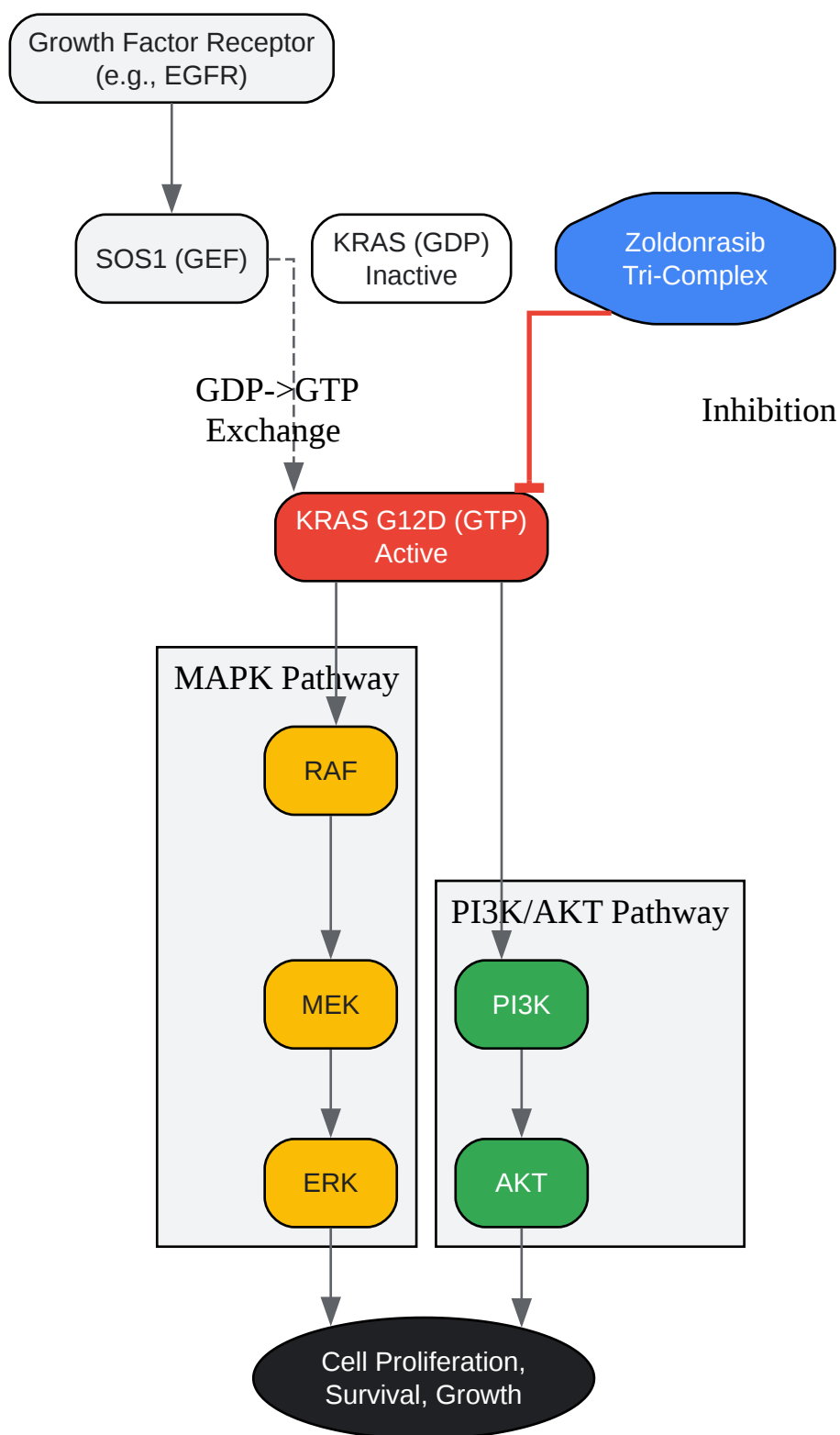
Zoldonrasib demonstrates potent and selective activity in KRAS G12D mutant cancer cell lines.

Assay Type	Cell Line	Parameter	Value	Source
RAS Pathway Inhibition	AsPC-1 (PDAC)	pERK EC ₅₀	23 nM	--INVALID-LINK--
Cell Viability	AsPC-1 (PDAC)	CTG EC ₅₀	17 nM	--INVALID-LINK--
Covalent Modification Rate	Biochemical Assay	k _{inact} /K _I	102 M ⁻¹ s ⁻¹	--INVALID-LINK--
Cytokine Modulation	eCT26 (CRC)	Concentration	100 nM	--INVALID-LINK--

Preclinical and Clinical Development

KRAS Signaling Pathway

The KRAS protein is a critical node in cell signaling. When activated by upstream signals (e.g., from EGFR), it triggers multiple downstream pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. The G12D mutation leads to constitutive activation of these pathways. **Zoldonrasib**'s inhibition of KRAS G12D effectively shuts down this oncogenic signaling.



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Simplified KRAS signaling pathway and **Zoldonrasib**'s point of inhibition.

In Vivo Studies

In preclinical xenograft models of KRAS G12D-mutated cancers, orally administered **Zoldonrasib** (100 mg/kg, daily) demonstrated significant antitumor activity, including tumor regressions.[4] Studies also showed that **Zoldonrasib** modulates the tumor microenvironment by decreasing myeloid-derived suppressor cells (MDSCs) and increasing cytotoxic T cells, suggesting a potential synergy with immunotherapies.[4]

Clinical Trials

Zoldonrasib is being evaluated in the multicenter, open-label Phase 1/2 clinical trial RMC-9805-001 (NCT06040541) for patients with advanced solid tumors harboring a KRAS G12D mutation.

Clinical Efficacy (Phase 1 Data)

Indication	Dose	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Source
Non-Small Cell Lung Cancer (NSCLC)	1200 mg QD	61% (11/18 patients)	89% (16/18 patients)	--INVALID-LINK--
Pancreatic Ductal Adenocarcinoma (PDAC)	1200 mg QD	30%	80%	--INVALID-LINK--

Safety and Tolerability (Phase 1 Data)

Zoldonrasib has been generally well-tolerated. The recommended Phase 2 dose (RP2D) was established at 1200 mg once daily (QD).

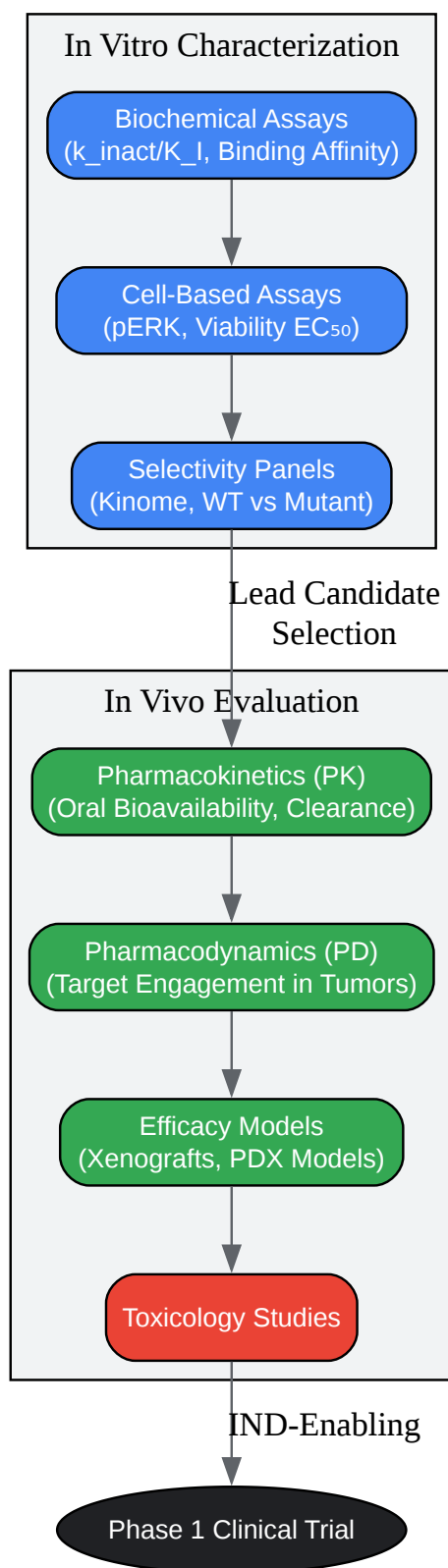
Adverse Event (Any Grade)	Frequency (at 1200 mg QD)
Nausea	27-39%
Diarrhea	20-24%
Vomiting	15-18%
Rash	10-12%

Most treatment-related adverse events were Grade 1 or 2. Grade 3 events were infrequent, and no Grade 4 or 5 events were observed.

Experimental Protocols & Methodologies

Preclinical Evaluation Workflow

The preclinical assessment of a targeted inhibitor like **Zoldonrasib** follows a structured workflow to establish potency, selectivity, and in vivo efficacy.



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A general workflow for the preclinical evaluation of **Zoldonrasib**.

Protocol 1: Cell Viability Assay (CTG/MTT)

This protocol assesses the effect of **Zoldonrasib** on the viability of KRAS G12D-mutant cancer cells.

- **Cell Seeding:** Plate KRAS G12D-mutant cells (e.g., AsPC-1, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere for 24 hours.
- **Compound Preparation:** Prepare a serial dilution of **Zoldonrasib** in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
- **Treatment:** Replace the medium in the wells with the prepared **Zoldonrasib** dilutions. Include vehicle control (DMSO) and no-cell (media only) wells.
- **Incubation:** Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
- **Viability Measurement:**
 - For CellTiter-Glo (CTG): Add CTG reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
 - For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.
- **Data Analysis:** Normalize the data to the vehicle control and plot the percentage of viability against the log-transformed drug concentration. Calculate the EC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for RAS Pathway Inhibition

This protocol measures the inhibition of downstream KRAS signaling (pERK).

- **Cell Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of **Zoldonrasib** for a specified time (e.g., 2, 6, or 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control to determine the dose-dependent inhibition.

Protocol 3: Formulation for In Vivo Oral Administration

This protocol describes the preparation of **Zoldonrasib** for oral gavage in animal studies.

- Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Dissolution:
 - Weigh the required amount of **Zoldonrasib** powder.
 - Add the 10% DMSO component first and vortex to dissolve the compound.

- Sequentially add the 40% PEG300, 5% Tween-80, and 45% Saline, mixing thoroughly after each addition.
- Final Formulation: The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A typical final concentration for dosing is ≥ 2.5 mg/mL.[4]

Synthesis

The chemical synthesis of **Zoldonrasib** is a multi-step process involving the assembly of complex peptide-like fragments and macrocyclization. The detailed synthetic route is proprietary but is described in patent literature, such as WO2023060253A1. The synthesis generally involves the preparation of key building blocks, including the aziridine warhead, the spirocyclic core, and the macrocyclic backbone, followed by their sequential coupling and final cyclization.

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Phone: (601) 213-4426
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